Phenethyl valerate

Description

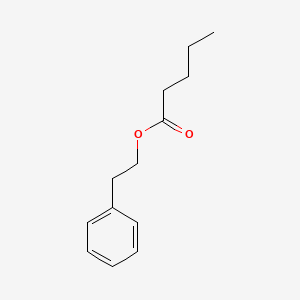

Structure

3D Structure

Properties

IUPAC Name |

2-phenylethyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-3-9-13(14)15-11-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGPIBIURNPBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064712 | |

| Record name | Pentanoic acid, 2-phenylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

268.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Phenylethyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7460-74-4 | |

| Record name | Phenylethyl valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7460-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylethyl valerate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 2-phenylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXI2952JET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylethyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Enzymatic Synthesis of Phenethyl Valerate Using Lipase

Introduction: The Shift Towards Biocatalysis in Flavor & Fragrance Synthesis

Phenethyl valerate, also known as 2-phenylethyl pentanoate, is a valuable ester characterized by its pleasant fruity, floral, and sweet aroma profile with notes of rose and honey.[1][2] These organoleptic properties make it a sought-after ingredient in the flavor, fragrance, and cosmetic industries.[2] Traditionally, such esters are produced via chemical synthesis, often requiring harsh conditions like high temperatures and strong acid catalysts, which can lead to unwanted side reactions and environmental concerns.[3]

The growing demand for "natural" and sustainably produced ingredients has catalyzed a paradigm shift towards biocatalysis.[4][5][6][7][8] Enzymatic synthesis, particularly using lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3), offers a compelling alternative.[3][9] Lipases operate under mild conditions, exhibit high substrate specificity and selectivity (chemo-, regio-, and enantio-), and are biodegradable, aligning with the principles of green chemistry.[4][8][9] In non-aqueous or low-water environments, lipases can effectively reverse their natural hydrolytic function to catalyze esterification and transesterification reactions, making them ideal biocatalysts for producing flavor esters like this compound.[3][10]

This guide provides an in-depth technical framework for researchers and drug development professionals, moving beyond a simple protocol to elucidate the causality behind experimental choices. We will explore the core principles, optimization strategies, and a self-validating methodology for the successful lipase-catalyzed synthesis of this compound.

Mechanistic & Kinetic Foundations

A robust experimental design is built upon a solid understanding of the biocatalyst's mechanism and the reaction pathways.

The Lipase Catalytic Engine

Lipases catalyze ester synthesis through a well-defined mechanism. The core of their activity lies in a catalytic triad, typically composed of serine, histidine, and aspartate residues within the enzyme's active site.[11] A key feature of many lipases is a mobile polypeptide chain, or "lid," that covers the active site. In the presence of a hydrophobic interface (like an oil-water droplet or a non-polar solvent), the lid undergoes a conformational change, exposing the active site.[12][13] This phenomenon, known as interfacial activation, is critical to lipase function.

The synthesis of esters by lipase generally follows a Ping-Pong Bi-Bi mechanism .[10][14][15]

The process for direct esterification unfolds in two main stages:

-

Acylation: The carboxylic acid (valeric acid) binds to the active site. The serine residue performs a nucleophilic attack on the acid's carbonyl carbon, forming a tetrahedral intermediate. This resolves into an acyl-enzyme complex, releasing a molecule of water.

-

Deacylation: The alcohol (phenethyl alcohol) then enters the active site and attacks the acyl-enzyme complex. This forms a second tetrahedral intermediate, which subsequently collapses, releasing the final ester (this compound) and regenerating the free enzyme.[14]

Choosing the Synthetic Pathway: Esterification vs. Transesterification

There are two primary enzymatic routes to synthesize this compound:

-

Direct Esterification: This is the reaction between phenethyl alcohol and valeric acid.[16][17] The primary challenge here is managing the water produced as a byproduct, as its accumulation can shift the reaction equilibrium back towards hydrolysis, reducing the final ester yield.[18]

-

Transesterification (Alcoholysis): This pathway involves reacting phenethyl alcohol with an existing ester of valeric acid, such as ethyl valerate or vinyl valerate.[17][19][20] Transesterification can be advantageous as it avoids the production of water. Using an activated acyl donor like vinyl valerate makes the reaction virtually irreversible because the co-product, vinyl alcohol, tautomerizes to acetaldehyde.

The choice between these pathways depends on substrate availability, cost, and the desired reaction conditions. For simplicity and atom economy, direct esterification is often preferred, provided water can be effectively controlled.

Optimization of Core Experimental Parameters: A Causality-Driven Approach

Achieving high conversion and purity requires a systematic optimization of several interdependent parameters. The rationale behind these choices is critical for developing a robust and reproducible process.

The Biocatalyst: Selection and Immobilization

-

Why it matters: The choice of lipase is the single most important factor, dictating reaction rate, substrate specificity, and operational stability. Microbial lipases are preferred for their diversity, stability, and availability.[9] Candida antarctica Lipase B (CALB) is exceptionally versatile and widely used, often in an immobilized form known as Novozym 435.[21][22] Other commonly used lipases include those from Rhizomucor miehei (Lipozyme RM IM) and Thermomyces lanuginosus (Lipozyme TL IM).[21]

-

Expert Insight: Immobilization is not merely a convenience for recovery; it is a critical process-enhancement strategy. By attaching the enzyme to a solid support (e.g., acrylic resin, silica), we dramatically increase its stability against temperature, pH, and organic solvents.[12][23] This allows for continuous operation, simplifies product purification by preventing enzyme contamination, and significantly reduces process costs through catalyst recycling.[21][23] The hydrophobic nature of many supports can also help promote the "open lid" conformation of the lipase, enhancing its activity.[12]

The Reaction Medium: Solvent vs. Solvent-Free Systems

-

Why it matters: The reaction medium governs substrate solubility and influences enzyme activity and stability.

-

Solvent-Based Systems: Non-polar, hydrophobic solvents like hexane or heptane are often used.[24] Their primary function is to solubilize the non-polar substrates and reduce the thermodynamic water activity, thereby favoring the synthesis reaction over hydrolysis. However, the use of organic solvents introduces concerns regarding toxicity, flammability, and the need for costly removal and disposal steps.[25]

-

Solvent-Free Systems: This "green chemistry" approach is highly attractive for industrial applications.[25][26] In this setup, one of the liquid substrates (typically the alcohol in excess) serves as the reaction medium.[25] This results in higher volumetric productivity, eliminates solvent-related costs and hazards, and simplifies downstream processing.[27] The high substrate concentration, however, can sometimes lead to enzyme inhibition, which must be evaluated.

Substrate Molar Ratio

-

Why it matters: The stoichiometry of the reactants directly influences the chemical equilibrium. According to Le Châtelier's principle, using an excess of one reactant (e.g., phenethyl alcohol) can drive the reaction towards product formation.

-

Expert Insight: The optimal molar ratio is a balance. While a large excess of alcohol can enhance the conversion of the limiting substrate (valeric acid), it can also increase the difficulty of downstream purification. Furthermore, very high concentrations of some short-chain alcohols or acids can inactivate the lipase.[23] A typical starting point for optimization is a molar ratio of alcohol to acid from 1:1 to 5:1.

Temperature

-

Why it matters: Temperature has a dual effect on enzymatic reactions.

-

Kinetics: Initially, increasing the temperature raises the reaction rate by increasing molecular kinetic energy.

-

Stability: Beyond an optimal point, high temperatures will cause the enzyme's protein structure to unfold and denature, leading to a rapid and often irreversible loss of activity.[28]

-

-

Expert Insight: The optimal temperature is specific to the lipase and its immobilization matrix. For many commercial immobilized lipases like Novozym 435, the optimal range is often between 40°C and 70°C.[15][29] Operating at the highest possible temperature that does not compromise enzyme stability over the desired reaction time will maximize productivity.

Water Activity (a_w)

-

Why it matters: Water is essential for lipase function but detrimental to ester synthesis yield. A monolayer of water molecules around the enzyme is necessary to maintain the flexible, catalytically active conformation.[11][18] However, in direct esterification, excess water (the byproduct) will promote the reverse hydrolytic reaction.

-

Expert Insight: Controlling water activity is paramount. In solvent-based systems, this can be achieved by adding molecular sieves to the reaction vessel to sequester water as it is formed. In solvent-free systems under vacuum, water can be continuously removed, pulling the equilibrium towards the product side.

A Self-Validating Experimental Protocol

This protocol describes a robust, lab-scale batch synthesis and analysis workflow. It is designed to be self-validating through systematic monitoring and precise quantification.

Part A: Enzymatic Synthesis of this compound

-

Biocatalyst Preparation: Dry the immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B immobilized on acrylic resin) in a desiccator over silica gel for 24 hours prior to use to ensure minimal initial water content.

-

Reaction Setup: To a 100 mL screw-capped Erlenmeyer flask, add phenethyl alcohol (e.g., 20 mmol) and valeric acid (e.g., 10 mmol) for a 2:1 molar ratio in a solvent-free system.

-

Initiation: Place the flask in an orbital shaker incubator set to the desired temperature (e.g., 60°C) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for 15 minutes.

-

Catalysis: Add the pre-dried immobilized lipase. The amount is a key parameter to optimize, typically ranging from 5% to 15% of the total substrate weight.[29]

-

Reaction Monitoring: At defined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot (approx. 50 µL) of the reaction mixture. Immediately dilute the aliquot in a known volume of a suitable solvent (e.g., 1 mL of hexane or ethyl acetate) containing an internal standard to stop the reaction and prepare it for analysis.

-

Termination and Biocatalyst Recovery: At the end of the reaction, separate the immobilized lipase from the liquid product mixture by simple filtration or decantation. Wash the recovered biocatalyst with a non-polar solvent (e.g., hexane) to remove residual substrates and products, then dry it for reuse in subsequent batches to validate its operational stability.

Part B: Product Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Accurate quantification is essential to determine the reaction conversion and yield. GC-MS is the gold standard for this analysis.[30][31]

-

Preparation of Standards:

-

Prepare a stock solution (e.g., 1000 µg/mL) of an authentic this compound reference standard in the chosen solvent (e.g., hexane).

-

Prepare a stock solution of an appropriate internal standard (IS), such as methyl nonanoate or dodecane, at the same concentration.[30]

-

Create a series of calibration standards by serially diluting the this compound stock solution and adding a constant amount of the IS to each. This will typically cover a range from 1 to 200 µg/mL.

-

-

Sample Preparation: Take the diluted aliquot from the reaction monitoring step and filter it through a 0.22 µm syringe filter into a GC vial.

-

GC-MS Instrumentation and Conditions:

-

Instrument: Agilent 7890B GC with 5977A MS or equivalent.[30]

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-INNOWax (30 m x 0.25 mm x 0.25 µm), is suitable.

-

Injector: 250°C, Split mode (e.g., 20:1).

-

Oven Program: Start at 80°C for 2 min, ramp at 10°C/min to 240°C, and hold for 5 min.[32]

-

MS Detector: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.[30] Monitor characteristic ions for this compound (e.g., m/z 104, the tropylium ion from the phenethyl group, is often the base peak) and the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the standards.

-

Calculate the concentration of this compound in the reaction samples using the regression equation from the calibration curve.

-

Determine the molar conversion using the following formula: Conversion (%) = (Moles of this compound produced / Initial moles of limiting substrate) x 100

-

Data Presentation: Quantifying Performance

Summarizing optimization data in a structured table allows for clear comparison and identification of optimal conditions.

Table 1: Effect of Key Parameters on this compound Synthesis Yield (Illustrative data based on typical findings in literature)[22][29][33]

| Run | Lipase Source (Loading) | Temp (°C) | Molar Ratio (Alcohol:Acid) | Medium | Conversion (%) (at 24h) |

| 1 | Novozym 435 (10% w/w) | 50 | 1:1 | Solvent-Free | 75.2 |

| 2 | Novozym 435 (10% w/w) | 60 | 1:1 | Solvent-Free | 88.9 |

| 3 | Novozym 435 (10% w/w) | 70 | 1:1 | Solvent-Free | 82.1 (denaturation) |

| 4 | Novozym 435 (10% w/w) | 60 | 2:1 | Solvent-Free | 94.5 |

| 5 | Novozym 435 (10% w/w) | 60 | 3:1 | Solvent-Free | 95.1 |

| 6 | Novozym 435 (15% w/w) | 60 | 2:1 | Solvent-Free | 97.8 |

| 7 | Lipozyme RM IM (10% w/w) | 60 | 2:1 | Solvent-Free | 78.6 |

| 8 | Novozym 435 (10% w/w) | 60 | 2:1 | Heptane | 96.2 |

Conclusion and Future Outlook

The enzymatic synthesis of this compound using immobilized lipases represents a highly efficient, sustainable, and scientifically robust alternative to traditional chemical methods. By understanding the underlying enzymatic mechanisms and systematically optimizing key parameters such as biocatalyst choice, temperature, substrate ratio, and reaction medium, researchers can achieve high conversion yields and product purity. The solvent-free approach, in particular, offers significant advantages for industrial scale-up by minimizing waste and simplifying operations.

The future of biocatalytic flavor and fragrance synthesis will likely focus on enzyme engineering to develop lipases with enhanced thermal stability and substrate specificity, as well as process intensification through continuous flow reactors and the exploration of novel, green solvent systems like ionic liquids and deep eutectic solvents.[24][34] The principles and methodologies outlined in this guide provide a solid foundation for professionals in the field to develop and validate high-performance biocatalytic systems.

References

-

Title: Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives Source: MDPI URL: [Link]

-

Title: Biosynthesis of Food Flavours and Fragrances - A Review Source: Asian Journal of Chemistry URL: [Link]

-

Title: Immobilized Lipase Based on Hollow Mesoporous Silicon Spheres for Efficient Enzymatic Synthesis of Resveratrol Ester Derivatives Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

-

Title: Characteristics of an immobilized lipase for the commercial synthesis of esters Source: Springer Link URL: [Link]

-

Title: Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Lipase catalyzed ester synthesis for food processing industries Source: SciELO URL: [Link]

-

Title: Microbial biocatalysis in the generation of flavor and fragrance chemicals Source: PubMed URL: [Link]

-

Title: Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse Source: MDPI URL: [Link]

-

Title: Biocatalytic preparation of natural flavours and fragrances Source: PubMed URL: [Link]

-

Title: Selectivity is an Important Characteristic of Lipases (Acylglycerol Hydrolases) Source: ResearchGate URL: [Link]

-

Title: Biocatalytic preparation of natural flavours and fragrances Source: CNR-IRIS URL: [Link]

-

Title: (PDF) Biosynthesis of Food Flavours and Fragrances - A Review Source: ResearchGate URL: [Link]

-

Title: Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances Source: PMC - National Institutes of Health (NIH) URL: [Link]

-

Title: Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development Source: PubMed Central URL: [Link]

-

Title: Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study Source: Springer Link URL: [Link]

-

Title: Lipase Catalyzed Ester Synthesis for Food Processing Industries Source: SciELO URL: [Link]

-

Title: Lipases and lipase-catalyzed esterification in non-aqueous media Source: ResearchGate URL: [Link]

-

Title: this compound (CAS 7460-74-4): Odor profile, Properties, & IFRA compliance Source: Scent.vn URL: [Link]

-

Title: this compound | C13H18O2 | CID 81964 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

-

Title: Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

-

Title: Optimization of lipase-catalyzed synthesis of flavour esters in solvent free system Source: SciSpace URL: [Link]

-

Title: Advances in lipase-catalyzed esterification reactions Source: PubMed URL: [Link]

-

Title: Optimization of lipase-catalyzed synthesis of flavour esters in solvent free system Source: ResearchGate URL: [Link]

-

Title: Analysis of Organic Compounds in Solvent Using Gas Chromatography/Mass Spectrometry Source: 3M Environmental Laboratory URL: [Link]

-

Title: Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase Source: PubMed URL: [Link]

-

Title: Optimization of Lipase-Catalyzed Synthesis of Caffeic Acid Phenethyl Ester in Ionic Liquids by Response Surface Methodology Source: PubMed URL: [Link]

-

Title: Organic Reactions: Esterification & Transesterification Source: Student Academic Success - University of Texas at Dallas URL: [Link]

-

Title: Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art Source: MDPI URL: [Link]

-

Title: Transesterification Source: Wikipedia URL: [Link]

-

Title: What is the difference between esterification and transesterification reaction? Source: ResearchGate URL: [Link]

-

Title: Improvement of the enzymatic synthesis of ethyl valerate by esterification reaction in a solvent system Source: ResearchGate URL: [Link]

-

Title: Transesterification Source: Master Organic Chemistry URL: [Link]

-

Title: Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification Source: PMC - National Institutes of Health (NIH) URL: [Link]

-

Title: Lipases as Effective Green Biocatalysts for Phytosterol Esters’ Production: A Review Source: MDPI URL: [Link]

-

Title: Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification Source: ResearchGate URL: [Link]

-

Title: Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Enzyme activity in liquid lipase melts as a step towards solvent-free biology at 150 °C Source: University of Bristol Research Portal URL: [Link]

Sources

- 1. scent.vn [scent.vn]

- 2. This compound | C13H18O2 | CID 81964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. asianpubs.org [asianpubs.org]

- 5. Microbial biocatalysis in the generation of flavor and fragrance chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biocatalytic preparation of natural flavours and fragrances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iris.cnr.it [iris.cnr.it]

- 8. researchgate.net [researchgate.net]

- 9. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. monash.edu [monash.edu]

- 17. researchgate.net [researchgate.net]

- 18. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Transesterification - Wikipedia [en.wikipedia.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. Optimization of lipase-catalyzed synthesis of caffeic acid phenethyl ester in ionic liquids by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Phenethyl Esters in Plants

Abstract: Phenethyl esters are a significant class of plant-derived volatile organic compounds (VOCs) that play a crucial role in the aroma and flavor profiles of numerous fruits and flowers, such as roses, apples, and pears. Beyond their organoleptic properties, certain derivatives, like Caffeic Acid Phenethyl Ester (CAPE), exhibit potent pharmacological activities, including antioxidant and anti-inflammatory effects.[1] This guide provides a comprehensive technical overview of the biosynthetic pathways responsible for producing phenethyl esters in plants. We will dissect the metabolic origins of the precursor molecules—2-phenylethanol and acyl-CoAs—elucidate the enzymatic machinery of the final condensation step, detail robust methodologies for pathway analysis, and explore the potential for metabolic engineering to enhance the production of these valuable compounds. This document is intended for researchers in plant biology, biochemistry, and drug development seeking a deep, mechanistic understanding of this important metabolic pathway.

Part 1: The Architectural Blueprint: Precursor Biosynthesis

The formation of phenethyl esters is a convergent process, relying on the integration of several major metabolic pathways to supply the two necessary building blocks: the alcohol moiety (2-phenylethanol) and the acyl moiety (as an activated acyl-CoA thioester). The availability of these precursors is a primary determinant of the final ester output.[2]

The Aromatic Core: Synthesis of 2-Phenylethanol (2-PE)

The carbon skeleton of 2-phenylethanol (2-PE) originates from the aromatic amino acid L-phenylalanine, a product of the highly conserved shikimate pathway.[3]

1.1.1 The Shikimate Pathway: Gateway to Aromatic Compounds The shikimate pathway is a seven-step metabolic route that converts simple carbohydrate precursors—phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway—into chorismate.[4] This pathway is the central hub for the biosynthesis of all aromatic amino acids (L-phenylalanine, L-tyrosine, and L-tryptophan) in plants and microorganisms.[4][5] Chorismate stands as the final branch-point intermediate of the pathway; a Claisen rearrangement catalyzed by chorismate mutase converts it to prephenate, the direct precursor for phenylalanine and tyrosine biosynthesis.[4][6] Given that an estimated 30% or more of all fixed carbon in plants can be directed through this pathway, its regulation and flux are critical for the production of a vast array of secondary metabolites, including phenethyl esters.[3]

1.1.2 The Ehrlich Pathway: From Amino Acid to Aroma Alcohol While plants can synthesize L-phenylalanine, the conversion to 2-PE predominantly occurs via the Ehrlich pathway, a short catabolic route also found in yeast and other fungi.[7][8] This pathway consists of three core enzymatic reactions:

-

Transamination: L-phenylalanine is first converted to phenylpyruvate. This reaction is catalyzed by an aromatic aminotransferase, which transfers the amino group from phenylalanine to an α-keto acid acceptor, typically α-ketoglutarate.[9][10]

-

Decarboxylation: Phenylpyruvate is then decarboxylated to form phenylacetaldehyde. This is a critical, often rate-limiting step, catalyzed by a phenylpyruvate decarboxylase (PDC).[2][9]

-

Reduction: Finally, phenylacetaldehyde is reduced to 2-phenylethanol by an alcohol dehydrogenase (ADH) or a more specific phenylacetaldehyde reductase, a reaction that typically utilizes NADH as a cofactor.[9][11]

The coordinated expression and activity of these three enzymes are essential for the efficient production of the 2-PE precursor.

Caption: Overview of phenethyl ester biosynthesis in plants.

The Acyl Moiety: A Diverse Pool of Donors

The second component required for ester formation is an activated acyl group, typically in the form of a coenzyme A (CoA) thioester. The diversity of phenethyl esters found in nature is a direct reflection of the variety of acyl-CoAs available within the cell.

-

Acetyl-CoA: The donor for phenethyl acetate, one of the most common floral esters, is acetyl-CoA. It is a central metabolite derived primarily from glycolysis and the pyruvate dehydrogenase complex.

-

Longer-chain Acyl-CoAs: Acyl-CoAs such as propanoyl-CoA, butanoyl-CoA, and hexanoyl-CoA are derived from the β-oxidation of fatty acids.[12][13]

-

Branched-chain Acyl-CoAs: The catabolism of branched-chain amino acids (L-valine, L-leucine, L-isoleucine) provides precursors for branched-chain acyl-CoAs, leading to esters like phenethyl isobutyrate and phenethyl isovalerate.[12][13]

The specific pool of acyl-CoAs available in a given tissue at a particular developmental stage dictates the profile of phenethyl esters that can be produced.

Part 2: The Final Assembly: Alcohol Acyltransferases (AATs)

The final, and often rate-limiting, step in the biosynthesis of phenethyl esters is the condensation reaction between 2-phenylethanol and an acyl-CoA.[13] This esterification is catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs) .[14][15]

Plant AATs are members of the large BAHD superfamily of acyltransferases, named after the first four enzymes of this type to be characterized: BEAT (benzylalcohol O-acetyltransferase), AHCTs (anthocyanin O-hydroxycinnamoyltransferases), HCBT (anthranilate N-hydroxycinnamoyl/benzoyltransferase), and DAT (deacetylvindoline 4-O-acetyltransferase).[12][13][14]

The catalytic mechanism involves a conserved HXXXD motif in the active site. The histidine residue is believed to act as a catalytic base, deprotonating the hydroxyl group of the alcohol substrate (2-phenylethanol), thereby facilitating its nucleophilic attack on the carbonyl carbon of the acyl-CoA thioester.[14]

The substrate specificity of AATs varies widely and is a key determinant of the final ester profile of a plant. Some AATs are highly specific for certain alcohols or acyl-CoAs, while others are more promiscuous. For example, a characterized AAT from rose petals (Rosa hybrida), RhAAT1, was shown to utilize geraniol and citronellol efficiently but was a poor substrate for 2-phenylethanol, suggesting that other, yet-to-be-identified AATs are responsible for the high levels of phenethyl acetate in rose scent.[16] This highlights the principle that the presence of precursors is necessary but not sufficient; a catalytically efficient and appropriately expressed AAT is also required.

| Enzyme | Source Organism | Preferred Alcohol Substrate(s) | K_m (Alcohol) | Preferred Acyl-CoA Substrate(s) | K_m (Acyl-CoA) | Reference |

| RhAAT1 | Rosa hybrida (Rose) | Geraniol, Citronellol | 33 µM (Geraniol) | Acetyl-CoA | 23 µM | [16] |

| MdAAT1 | Malus x domestica (Apple) | Butanol, Hexanol | Not reported | Acetyl-CoA, Butanoyl-CoA | Not reported | [2] |

| SAAT | Fragaria x ananassa (Strawberry) | Various short-chain alcohols | Not reported | Acetyl-CoA, Butanoyl-CoA | Not reported | [15] |

Note: This table summarizes data for representative AATs. Kinetic data for AATs with 2-phenylethanol as a primary substrate is still limited in the literature, representing a key area for future research.

Part 3: Experimental Methodologies for Pathway Characterization

Elucidating the phenethyl ester biosynthetic pathway requires a multi-faceted approach combining analytical chemistry, biochemistry, and molecular biology. The protocols described here represent a self-validating system for identifying and characterizing the key components of this pathway.

Protocol: Quantification of Phenethyl Esters by GC-MS

Causality: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile compounds. Its high separation efficiency (GC) and sensitive, specific detection (MS) make it ideal for resolving complex aroma profiles.[17][18] Derivatization is typically not required for these volatile esters.

Methodology:

-

Sample Preparation (Headspace SPME):

-

Collect a precise amount of plant tissue (e.g., 1.0 g of flower petals) in a 20 mL headspace vial and seal immediately.

-

For quantitative analysis, add a known amount of an internal standard (e.g., ethyl nonanoate) that is not naturally present in the sample.

-

Equilibrate the vial at a controlled temperature (e.g., 40°C) for 30 minutes to allow volatiles to partition into the headspace.

-

Expose a Solid Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 30 minutes) to adsorb the analytes.

-

-

GC-MS Analysis:

-

Immediately desorb the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode.

-

GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 40°C (hold 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Parameters: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-350.

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra to libraries (e.g., NIST, Wiley) and by matching their retention indices (calculated using an n-alkane series) to literature values.

-

Quantify compounds by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard.

-

Protocol: In Vitro Enzyme Assay for AAT Activity

Causality: To confirm the function of a candidate AAT gene, it is essential to express the protein and demonstrate its catalytic activity in a controlled in vitro system. This allows for the determination of substrate specificity and kinetic parameters (K_m, V_max) without interference from other cellular components.[19][20]

Methodology:

-

Heterologous Expression and Purification:

-

Clone the full-length coding sequence of the candidate AAT gene into an expression vector (e.g., pET-28a with an N-terminal His-tag).

-

Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at a low temperature (e.g., 18°C) to improve protein solubility.

-

Lyse the cells and purify the recombinant protein using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin column.

-

Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a glass vial containing:

-

100 mM reaction buffer (e.g., sodium phosphate, pH 7.5)

-

1-5 µg of purified AAT enzyme

-

500 µM 2-phenylethanol (substrate 1)

-

500 µM Acetyl-CoA (substrate 2)

-

-

Initiate the reaction by adding the enzyme. As a negative control, use heat-inactivated enzyme or a reaction mixture without enzyme.

-

Overlay the reaction with an organic solvent (e.g., 200 µL of hexane containing an internal standard) to trap the volatile ester product.

-

Incubate at 30°C for 60 minutes with gentle agitation.

-

-

Product Analysis:

-

Stop the reaction by vortexing vigorously to extract the product into the hexane layer.

-

Centrifuge to separate the phases.

-

Analyze 1 µL of the hexane layer by GC-MS as described in Protocol 3.1 to identify and quantify the phenethyl acetate produced.

-

Caption: Experimental workflow for AAT gene characterization.

Part 4: Metabolic Engineering & Biotechnological Horizons

A thorough understanding of the phenethyl ester biosynthetic pathway opens avenues for its targeted manipulation to produce high-value flavors, fragrances, and pharmaceuticals.[21]

Strategies for Enhanced Production:

-

Overcoming Rate-Limiting Steps: Overexpression of key biosynthetic genes, particularly the AAT and PDC genes, can significantly increase flux towards the final ester product.[22][23]

-

Increasing Precursor Supply: Engineering upstream pathways, such as the shikimate pathway, can boost the availability of L-phenylalanine. This can involve expressing feedback-insensitive versions of key enzymes like DAHP synthase.[24]

-

Blocking Competing Pathways: Down-regulating or knocking out genes responsible for converting pathway intermediates into undesirable side-products can redirect metabolic flux towards the target ester.[9][25]

-

Heterologous Production: The entire biosynthetic pathway can be reconstituted in microbial hosts like Saccharomyces cerevisiae or E. coli.[26] This approach allows for scalable, controlled production independent of plant cultivation. Recent work has demonstrated the de novo synthesis of CAPE in engineered yeast, showcasing the potential of this strategy.[26]

These metabolic engineering efforts, guided by the fundamental knowledge of the pathway's components and regulation, hold immense promise for the sustainable production of valuable phenethyl esters.[27]

References

-

Gong, Y., et al. (2021). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science. [Link]

-

Zhang, Y., et al. (2021). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. PMC - NIH. [Link]

-

Ríos-Mancilla, C. A., et al. (2023). Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities. MDPI. [Link]

-

Liu, X., et al. (2023). Alcohol acyltransferases for the biosynthesis of esters. PMC - PubMed Central. [Link]

-

Herrmann, K. M., & Weaver, L. M. (1999). The Biosynthesis of Shikimate Metabolites. ResearchGate. [Link]

-

García-Márquez, E., et al. (2020). Major contribution of the Ehrlich pathway for 2-phenylethanol/rose flavor production in Ashbya gossypii. PubMed. [Link]

-

Liu, X., et al. (2023). Alcohol acyltransferases for the biosynthesis of esters. ResearchGate. [Link]

-

Wikipedia. Shikimate pathway. Wikipedia. [Link]

-

Tohge, T., et al. (2013). Shikimate and Phenylalanine Biosynthesis in the Green Lineage. Frontiers in Plant Science. [Link]

-

Pfleger, B. F., et al. (2022). The shikimate pathway: gateway to metabolic diversity. PMC - PubMed Central. [Link]

-

Cui, F., et al. (2020). Refactoring Ehrlich Pathway for High-Yield 2-Phenylethanol Production in Yarrowia lipolytica. PMC - PubMed Central. [Link]

-

Cui, F., et al. (2020). Refactoring Ehrlich Pathway for High-Yield 2-Phenylethanol Production in Yarrowia lipolytica. ACS Synthetic Biology. [Link]

-

Tzin, V., & Galili, G. (2010). The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. The Arabidopsis Book. [Link]

-

ResearchGate. (n.d.). Ehrlich pathway and diagram of new expression module for 2-PE synthesis. ResearchGate. [Link]

-

ResearchGate. (n.d.). Esterification reactions mediated by alcohol acyltransferases (AATs) and lipases to yield BB. ResearchGate. [Link]

-

Zhang, B., et al. (2023). Yeast Metabolic Engineering for Biosynthesis of Caffeic Acid-Derived Phenethyl Ester and Phenethyl Amide. PubMed. [Link]

-

Ríos-Mancilla, C. A., et al. (2023). Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities. PubMed. [Link]

-

ResearchGate. (n.d.). The Ehrlich pathway. Metabolic pathway of branched chain AAs (L-Val,...). ResearchGate. [Link]

-

Lewis, N. G. (2009). Metabolic Engineering of Plant Allyl/Propenyl Phenol and Lignin Pathways: Future Potential for Biofuels/Bioenergy, Polymer Intermediates, and Specialty Chemicals? Wiley Online Library. [Link]

-

Park, J. B. (n.d.). Bioproduction of Natural Phenethyl Acetate, Phenylacetic Acid, Ethyl Phenylacetate, and Phenethyl Phenylacetate from Renewable Feedstock. ResearchGate. [Link]

-

Li, Y., et al. (2014). Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives. PMC. [Link]

-

Li, Y., et al. (2014). Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives. ResearchGate. [Link]

-

Shalit, M., et al. (2003). Volatile ester formation in roses. Identification of an acetyl-coenzyme A. Geraniol/Citronellol acetyltransferase in developing rose petals. PubMed. [Link]

-

ResearchGate. (n.d.). The Pathway of Sinapate Ester Biosynthesis. ResearchGate. [Link]

-

ResearchGate. (n.d.). Graphical overview of the described plant metabolic engineering... ResearchGate. [Link]

-

Park, C. H., et al. (2017). Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors. PubMed. [Link]

-

Beleggia, R., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC - PubMed Central. [Link]

-

Liu, S., et al. (2024). Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications. MDPI. [Link]

-

Pichersky, E., et al. (2006). Biosynthesis of Plant Volatiles: Nature's Diversity and Ingenuity. PMC - NIH. [Link]

-

Liu, Y., et al. (2015). Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids. Frontiers in Plant Science. [Link]

-

Laothaworn, J., et al. (2016). Plant Volatiles. ResearchGate. [Link]

-

Khairnar, R. S., et al. (2022). Techniques for Analysis of Plant Phenolic Compounds. MDPI. [Link]

-

Lv, J., et al. (2024). Current insights into plant volatile organic compound biosynthesis. PubMed. [Link]

-

Kondo, S., et al. (2024). Regulation of ethyl ester synthesis in two apple (Malus domestica) cultivars: Insights from integrated metabolomic and transcriptomic analyses. PMC. [Link]

-

Dudareva, N., et al. (2013). Biosynthesis, function and metabolic engineering of plant volatile organic compounds. PubMed. [Link]

-

Zebelo, S. A., & Maffei, M. E. (2016). Plant–Plant Communication: Is There a Role for Volatile Damage-Associated Molecular Patterns? Frontiers in Plant Science. [Link]

-

Gîrd, C. E., et al. (2024). “One Pot” Enzymatic Synthesis of Caffeic Acid Phenethyl Ester in Deep Eutectic Solvent. MDPI. [Link]

-

Al-Obaidi, J. R., et al. (2021). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. ResearchGate. [Link]

-

Volpi, N., & Bergonzini, G. (2006). Quantitative analysis of caffeic acid phenethyl ester in crude propolis by liquid chromatography-electrospray ionization mass spectrometry. PubMed. [Link]

-

Volpi, N., & Bergonzini, G. (2006). Quantitative analysis of caffeic acid phenethyl ester in crude propolis by liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. [Link]

- Park, J. B., et al. (2023). Bioproduction of natural phenethyl acetate, phenylacetic acid, ethyl phenylacetate, and phenylethyl phenylacetate from renewable feedstock.

-

LibreTexts Chemistry. (2023). 10.2: The Equations of Enzyme Kinetics. Chemistry LibreTexts. [Link]

-

Vadgama, P. (2024). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. TeachMe Physiology. [Link]

-

Khan Academy. (n.d.). An introduction to enzyme kinetics. Khan Academy. [Link]

-

Wang, Y., et al. (2022). Regulation of 2,4-D Isooctyl Ester on Triticum aestivum and Aegilops tauschii Tillering and Endogenous Phytohormonal Responses. Frontiers in Plant Science. [Link]

-

Khan Academy. (n.d.). Basics of enzyme kinetics graphs. Khan Academy. [Link]

Sources

- 1. Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of ethyl ester synthesis in two apple (Malus domestica) cultivars: Insights from integrated metabolomic and transcriptomic analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]

- 4. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 6. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Major contribution of the Ehrlich pathway for 2-phenylethanol/rose flavor production in Ashbya gossypii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Refactoring Ehrlich Pathway for High-Yield 2-Phenylethanol Production in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 14. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Volatile ester formation in roses. Identification of an acetyl-coenzyme A. Geraniol/Citronellol acetyltransferase in developing rose petals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. teachmephysiology.com [teachmephysiology.com]

- 21. Biosynthesis, function and metabolic engineering of plant volatile organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. Redirecting [linkinghub.elsevier.com]

- 26. Yeast Metabolic Engineering for Biosynthesis of Caffeic Acid-Derived Phenethyl Ester and Phenethyl Amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Phenylethyl Pentanoate

This guide provides a detailed exploration of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-phenylethyl pentanoate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation mechanisms, offering insights into the structural elucidation of this and similar aromatic esters.

Introduction: The Significance of 2-Phenylethyl Pentanoate

2-Phenylethyl pentanoate (C13H18O2), also known as phenethyl valerate, is an ester recognized for its pleasant floral and fruity aroma, finding applications in the fragrance and flavor industries.[1] From a scientific standpoint, its structure presents an interesting case for mass spectrometry analysis, combining an aromatic moiety (the 2-phenylethyl group) and a medium-chain aliphatic acyl group (the pentanoate group).[2][3] Understanding its fragmentation behavior under electron ionization is crucial for its unambiguous identification in complex matrices and for the structural characterization of related compounds. The molecular weight of 2-phenylethyl pentanoate is 206.28 g/mol .[3]

Fundamentals of Electron Ionization Mass Spectrometry of Esters

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[4] For an ester like 2-phenylethyl pentanoate, the initial ionization event typically involves the removal of a non-bonding electron from one of the oxygen atoms, forming a molecular ion (M•+).[5] This high-energy radical cation then undergoes a series of predictable fragmentation reactions to yield smaller, more stable ions. The most common fragmentation pathways for esters include alpha-cleavage and the McLafferty rearrangement.[6][7]

Predicted Fragmentation Pathways of 2-Phenylethyl Pentanoate

The fragmentation of the 2-phenylethyl pentanoate molecular ion (m/z 206) is dictated by the interplay between the pentanoate and the 2-phenylethyl functionalities. The primary fragmentation routes are detailed below.

Alpha-Cleavage

Alpha-cleavage involves the homolytic cleavage of a bond adjacent to the functional group, in this case, the carbonyl group of the ester. For 2-phenylethyl pentanoate, there are two potential alpha-cleavage pathways:

-

Cleavage 'a': Loss of the Alkoxy Group: This pathway involves the cleavage of the C-O bond on the alkoxy side of the ester. This is a highly favorable fragmentation for esters, leading to the formation of a stable acylium ion. In this case, the loss of the 2-phenylethoxy radical (•OCH2CH2C6H5) would result in the formation of the pentanoyl cation.

-

Fragment: Pentanoyl cation (C5H9O+)

-

m/z: 85

-

-

Cleavage 'b': Loss of the Alkyl Group from the Acyl Chain: This involves the cleavage of the C-C bond alpha to the carbonyl group on the acyl side. The loss of a butyl radical (•C4H9) would lead to the formation of a resonance-stabilized cation.

-

Fragment: [M - C4H9]+

-

m/z: 149

-

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a gamma-hydrogen on a sufficiently long alkyl chain.[8][9] This process involves a six-membered transition state and results in the elimination of a neutral alkene molecule and the formation of a radical cation.[7]

In 2-phenylethyl pentanoate, the pentanoate chain provides the necessary gamma-hydrogens for this rearrangement. The rearrangement will lead to the elimination of butene (C4H8) and the formation of a protonated 2-phenylethyl ester of acetic acid radical cation.

-

Fragment: Radical cation of 2-phenylethyl vinyl ether

-

m/z: 150

Fragmentation of the 2-Phenylethyl Moiety

The 2-phenylethyl group itself can undergo characteristic fragmentation. The most prominent fragmentation is the benzylic cleavage, which is the cleavage of the C-C bond beta to the aromatic ring. This leads to the formation of the highly stable tropylium ion (C7H7+).

-

Fragment: Tropylium ion (C7H7+)

-

m/z: 91

Another significant fragmentation pathway involving the 2-phenylethyl group is the cleavage of the C-O bond of the ester, with charge retention on the 2-phenylethyl fragment. This would lead to the formation of the phenylethyl cation.

-

Fragment: Phenylethyl cation (C8H9+)

-

m/z: 105

A key fragmentation pathway for compounds containing a 2-phenylethyl group is the McLafferty-type rearrangement involving the aromatic ring, leading to the elimination of a neutral molecule and the formation of a characteristic ion at m/z 104. This ion corresponds to the styrene radical cation.

-

Fragment: Styrene radical cation (C8H8•+)

-

m/z: 104

Summary of Predicted Fragmentation

The following table summarizes the major predicted fragment ions for 2-phenylethyl pentanoate in EI-MS.

| m/z | Proposed Structure | Fragmentation Pathway |

| 206 | [C13H18O2]•+ | Molecular Ion |

| 150 | [C8H10O2]•+ | McLafferty Rearrangement |

| 149 | [C8H9O2]+ | Alpha-Cleavage (loss of •C4H9) |

| 105 | [C8H9]+ | Phenylethyl cation |

| 104 | [C8H8]•+ | Styrene radical cation |

| 91 | [C7H7]+ | Tropylium ion |

| 85 | [C5H9O]+ | Pentanoyl cation (Alpha-Cleavage) |

Experimental Protocol: GC-MS Analysis of 2-Phenylethyl Pentanoate

The following is a standard operating procedure for the analysis of 2-phenylethyl pentanoate using gas chromatography-mass spectrometry (GC-MS).

Objective: To acquire the electron ionization mass spectrum of 2-phenylethyl pentanoate.

Materials:

-

2-Phenylethyl pentanoate standard

-

High-purity solvent (e.g., dichloromethane or hexane)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

GC column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column)

Procedure:

-

Sample Preparation: Prepare a dilute solution of 2-phenylethyl pentanoate (e.g., 100 µg/mL) in the chosen solvent.

-

GC-MS Instrumentation Setup:

-

GC:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 1 minute

-

Ramp: 10 °C/min to 280 °C

-

Final Hold: 5 minutes at 280 °C

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

-

MS:

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Rate: 2 scans/second

-

-

-

Data Acquisition: Inject the prepared sample into the GC-MS system and start the data acquisition.

-

Data Analysis:

-

Identify the chromatographic peak corresponding to 2-phenylethyl pentanoate.

-

Extract the mass spectrum from this peak.

-

Analyze the fragmentation pattern and compare it to the predicted fragments.

-

Visualizing the Fragmentation Pathways

The following diagrams illustrate the key fragmentation pathways of 2-phenylethyl pentanoate.

Caption: Key Fragmentation Pathways of 2-Phenylethyl Pentanoate

Conclusion

The electron ionization mass spectrum of 2-phenylethyl pentanoate is characterized by a series of predictable fragmentation pathways. The most significant fragments arise from alpha-cleavage, McLafferty rearrangement, and fragmentations specific to the 2-phenylethyl group. A thorough understanding of these mechanisms is essential for the accurate identification and structural elucidation of this and related aromatic esters in various scientific applications.

References

-

FooDB. (2010). Showing Compound 2-Phenylethyl pentanoate (FDB013621). Retrieved from [Link]

-

Intro to Mass Spectrometry. Fragmentation Mechanisms. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

U.S. EPA. Pentanoic acid, 2-phenylethyl ester - Substance Details. Retrieved from [Link]

-

Aarhus University. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

NIST. Pentanoic acid, 2-phenylethyl ester. Retrieved from [Link]

-

McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082. [Link]

-

Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 353-373. [Link]

-

The Catalyst - Chemistry. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]

-

Wikipedia. McLafferty rearrangement. Retrieved from [Link]

-

Name Reactions. McLafferty Rearrangement. Retrieved from [Link]

-

SlidePlayer. Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

epgp. McLafferty Rearrangement. Retrieved from [Link]

-

University of Wisconsin-River Falls. CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Chemistry Steps. McLafferty Rearrangement. Retrieved from [Link]

-

Goolsby, B., & Brodbelt, J. S. (2003). McLafferty-type rearrangement in the collision-induced dissociation of Li+, Na+ and Ag+ cationized esters of N-acetylated peptides. Rapid communications in mass spectrometry : RCM, 17(4), 291–300. [Link]

Sources

- 1. This compound | C13H18O2 | CID 81964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 2-Phenylethyl pentanoate (FDB013621) - FooDB [foodb.ca]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. thiele.ruc.dk [thiele.ruc.dk]

- 6. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 7. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 9. McLafferty Rearrangement (Chapter 80) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

FT-IR analysis of phenethyl valerate functional groups

An In-Depth Technical Guide to the FT-IR Functional Group Analysis of Phenethyl Valerate

Abstract

This technical guide provides a comprehensive framework for the analysis of this compound using Fourier-Transform Infrared (FT-IR) spectroscopy. This compound, an ester widely used in the fragrance and flavor industries, possesses distinct functional groups—an ester, an aromatic ring, and aliphatic chains—that are readily identifiable via FT-IR. This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of wavenumbers. It details the causal relationships between molecular structure and spectral features, presents a field-proven, self-validating experimental protocol using Attenuated Total Reflectance (ATR), and offers a detailed guide to spectral interpretation. The methodologies and interpretations are grounded in established spectroscopic principles to ensure technical accuracy and reliability.

The Molecular Architecture of this compound: An FT-IR Perspective

This compound (2-phenylethyl pentanoate) is an ester formed from 2-phenylethanol and valeric acid[1]. Its structure is the key to its infrared spectrum. A molecule absorbs infrared radiation when a specific vibration (such as the stretching or bending of a bond) causes a net change in the molecular dipole moment[2]. The principal functional groups in this compound are all IR-active and provide a unique spectral fingerprint.

-

Ester Group (-COO-): This is the most prominent feature, containing a highly polar carbonyl (C=O) bond and two distinct single-bonded carbon-oxygen (C-O) linkages. The strong polarity of the C=O bond results in a very intense IR absorption, often the most recognizable peak in the spectrum[3][4].

-

Aromatic Ring (Phenyl Group): The benzene ring contains sp² hybridized C-H bonds and a network of C=C bonds within the ring. The vibrations of these bonds produce a characteristic set of absorptions[5].

-

Aliphatic Chains (Ethyl and Pentanoyl): These saturated hydrocarbon sections contain numerous sp³ hybridized C-H bonds whose vibrations are distinct from their aromatic counterparts[6].

The spatial arrangement and electronic environment of these groups dictate the precise frequencies at which they absorb IR radiation.

Caption: Molecular graph of this compound highlighting functional groups.

Foundational Principles: The "Rule of Three" for Esters

While a full theoretical treatment of molecular vibrations is beyond the scope of this guide, a core principle for identifying esters is what can be termed the "Rule of Three"[3]. An ester functional group reliably produces three strong, distinct bands in the mid-infrared region:

-

The Carbonyl (C=O) Stretch: This is an intense, sharp absorption typically found between 1750-1735 cm⁻¹ for saturated aliphatic esters[6][7]. Its high intensity is a direct result of the large change in dipole moment during the stretching vibration of the polar C=O bond.

-

The Asymmetric C-C-O Stretch: This vibration involves the C-O bond adjacent to the carbonyl carbon. It appears as a strong band generally in the 1300-1150 cm⁻¹ region[3][7].

-

The Asymmetric O-C-C Stretch: This involves the C-O bond of the alcohol moiety (the phenethyl group in this case). It also produces a strong band, typically in the 1150-1000 cm⁻¹ range[3][8].

The presence of these three intense bands in these specific regions is a highly reliable indicator of an ester functional group[3].

Experimental Protocol: Acquiring the FT-IR Spectrum of this compound

The quality of an FT-IR spectrum is fundamentally dependent on the experimental methodology. The following protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Rationale for Method Selection: Attenuated Total Reflectance (ATR)

For the analysis of a neat liquid like this compound, ATR-FTIR is the overwhelmingly preferred method[9][10]. The rationale is threefold:

-

Simplicity: It requires virtually no sample preparation. A single drop of the liquid is placed directly onto the ATR crystal[9]. This eliminates the need for IR-transparent salt plates (e.g., NaCl, KBr) and the potential for pathlength inconsistencies seen in transmission methods[11][12].

-

Speed: A high-quality spectrum can be obtained in under a minute, from sample application to cleaning.

-

Reproducibility: The effective pathlength is determined by the physics of the evanescent wave at the crystal-sample interface, making it highly consistent between measurements[13].

Step-by-Step Protocol for ATR-FTIR Analysis

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and wipe dry with a soft, lint-free tissue. This step is critical to prevent contamination from previous samples[11][12].

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient environment (atmosphere, instrument optics, and the ATR crystal itself) and is computationally subtracted from the sample spectrum[11]. A valid background is the foundation of a trustworthy result.

-

Sample Application: Place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered[9][14].

-

Data Acquisition:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹[11].

-

Resolution: 4 cm⁻¹. This is sufficient for resolving all key functional group bands in a liquid sample.

-

Scans: Co-add 16 to 32 scans to achieve an excellent signal-to-noise ratio[11].

-

Initiate the scan to collect the sample spectrum. The instrument software will automatically perform the background subtraction.

-

-

Post-Measurement Cleaning: Remove the sample from the crystal using a soft tissue and clean the crystal surface thoroughly with a solvent as in Step 2.

Caption: Standard operating procedure for ATR-FTIR analysis of a liquid sample.

Spectral Interpretation and Functional Group Assignment

The resulting FT-IR spectrum of this compound can be systematically interpreted by dividing it into key regions. Each region provides specific, confirmatory evidence of the molecule's structure.

Table 1: Summary of Expected FT-IR Absorptions for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Medium to Weak |

| 3000 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Strong |

| ~1740 | C=O Stretch | Saturated Ester | Very Strong, Sharp |

| 1600 - 1585 | C=C Stretch | Aromatic Ring | Medium |

| 1500 - 1400 | C=C Stretch | Aromatic Ring | Medium |

| 1470 - 1450 | C-H Bend (Scissoring) | Aliphatic (CH₂) | Medium |

| 1300 - 1150 | Asymmetric C-C-O Stretch | Ester | Strong |

| 1150 - 1000 | Asymmetric O-C-C Stretch | Ester | Strong |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic | Strong |

Citations for data in table:[3][5][6][7][15][16][17][18]

The C-H Stretching Region (3100 - 2850 cm⁻¹)

This region provides a clear distinction between the aromatic and aliphatic components of the molecule.

-

Aromatic C-H Stretches: A series of smaller, sharp peaks are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹)[5][15]. These are characteristic of C-H bonds where the carbon is part of an aromatic ring (sp² hybridization).

-

Aliphatic C-H Stretches: Several strong, sharp peaks will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹)[6][19]. These correspond to the symmetric and asymmetric stretching of the C-H bonds in the ethyl and pentanoyl chains (sp³ hybridization).

The Carbonyl and Aromatic Double Bond Region (1750 - 1400 cm⁻¹)

-

Ester C=O Stretch: The most intense and unambiguous peak in the entire spectrum will be the carbonyl stretch, expected around 1740 cm⁻¹[8][20]. Its position confirms a saturated aliphatic ester environment[7].

-

Aromatic C=C Stretches: Two to three sharp bands of medium intensity will appear in the 1600-1450 cm⁻¹ range. These are due to the carbon-carbon stretching vibrations within the benzene ring and are diagnostic for the presence of an aromatic moiety[5][6].

The Fingerprint Region (1400 - 650 cm⁻¹)

This region, while often complex, contains highly valuable structural information[2].

-

Ester C-O Stretches: As predicted by the "Rule of Three," two strong, distinct bands will dominate this area. One will be found around 1250-1170 cm⁻¹ (the C-C-O stretch) and the other around 1100-1030 cm⁻¹ (the O-C-C stretch)[3][7].

-

Aliphatic C-H Bending: Medium intensity peaks around 1465 cm⁻¹ are attributable to the scissoring motion of the CH₂ groups in the aliphatic chains[6].

-

Aromatic C-H Bending: Strong absorptions in the 900-675 cm⁻¹ range arise from the out-of-plane ("oop") bending of the C-H bonds on the aromatic ring[5]. The exact position can give clues about the substitution pattern on the ring.

Conclusion

FT-IR spectroscopy provides a rapid, reliable, and non-destructive method for the structural confirmation and functional group analysis of this compound[21][22]. By employing a systematic approach based on a robust ATR experimental protocol and a sound understanding of group frequencies, a scientist can confidently identify the key architectural features of the molecule. The spectrum is dominated by the characteristic "Rule of Three" ester bands, with clear, distinct regions for aromatic and aliphatic C-H stretches, providing a comprehensive and definitive spectroscopic fingerprint. This guide serves as a foundational tool for any laboratory engaged in the quality control, synthesis, or analysis of this and similar ester-containing compounds.

References

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Drawell. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry & Biochemistry. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. University of Southern Mississippi. [Link]

-

ACS Publications. (n.d.). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A. [Link]

-

Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. [Link]

-

Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

ResearchGate. (n.d.). Curve-fitted FT-IR spectra of the aliphatic C–H stretching bands. [Link]

-

ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]

-

Agilent Technologies. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. [Link]

-

Global Substance Registration System. (n.d.). This compound. [Link]

-

International Journal of Advanced Scientific Research. (2025, December 11). Study of the composition of aromatic hydrocarbons using IR spectroscopy. [Link]

-

Grassian Group at UCSD. (n.d.). ATR-FTIR: Liquid Cell. [Link]

-

Master Organic Chemistry. (n.d.). IR Absorption Table. [Link]

-

ResearchGate. (n.d.). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic.... [Link]

-

University of Regensburg. (n.d.). Carbonyls. [Link]

-

University of Manitoba. (n.d.). The features of IR spectrum. [Link]

-

University of Warsaw. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

-

ResearchGate. (n.d.). (PDF) FT-IR determination of aliphatic and aromatic C-H contents of fossil leaf compressions. Part 2: applications. [Link]

-

CAS Common Chemistry. (n.d.). Phenylethyl valerate. [Link]

-

Scent.vn. (n.d.). This compound (CAS 7460-74-4): Odor profile, Properties, & IFRA compliance. [Link]

-

University of California, Los Angeles. (n.d.). IR Chart. UCLA Chemistry & Biochemistry. [Link]

-

Chemsigma. (n.d.). BETA-PHENYLETHYL VALERATE [7460-74-4]. [Link]

-

ScienceDirect. (2022, April 22). RIFM fragrance ingredient safety assessment, 2-phenylethyl valerate, CAS Registry Number 7460-74-4. [Link]

-

SpectraBase. (n.d.). Valeric acid, phenethyl ester. [Link]

-

SpectraBase. (n.d.). Valeric acid, phenethyl ester - Optional[MS (GC)] - Spectrum. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound | C13H18O2 | CID 81964. PubChem. [Link]

Sources